2-Hydroxy-6-methylpyridine

Catalog No.
S703926
CAS No.
3279-76-3
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-methylpyridine

CAS Number

3279-76-3

Product Name

2-Hydroxy-6-methylpyridine

IUPAC Name

6-methyl-1H-pyridin-2-one

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)

InChI Key

JEAVIRYCMBDJIU-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=O)N1

Canonical SMILES

CC1=CC=CC(=O)N1

The exact mass of the compound 2-Hydroxy-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176166. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-6-methylpyridine (CAS 3279-76-3), which exists in tautomeric equilibrium with 6-methyl-2-pyridone, is a highly versatile ambident nucleophile and sterically encumbered ligand used extensively in coordination chemistry and organic synthesis . Featuring a hydroxyl group at the 2-position and a methyl group at the 6-position of the pyridine ring, this compound exhibits a melting point of 157-160 °C and acts as a critical building block for 2,6-disubstituted pyridine architectures . In procurement and material selection, its value is defined not merely by its hydrogen-bonding capacity, but by the precise steric bulk the 6-methyl group provides, which dictates regioselectivity in alkylation reactions and prevents unwanted dimerization in single-site metal catalysts.

Research Fit

Solid-state tautomer control: 6-methyl-2-pyridone form
Ambidentate ligand: N- or O- donor selectivity
Synthetic building block for metal complexes and catalysts

Substituting 2-hydroxy-6-methylpyridine with the more common 2-hydroxypyridine or other isomeric analogs fundamentally compromises both synthetic regioselectivity and catalyst stability [1]. The 6-methyl group provides essential steric shielding adjacent to the nitrogen atom; without it, the compound loses its ability to sterically block N-alkylation, leading to poor O-alkylation yields and unwanted side reactions in complex syntheses. Furthermore, in coordination chemistry, the absence of this specific steric bulk allows metal complexes to form inactive dimers rather than maintaining the highly active monomeric states required for efficient catalytic turnover. Consequently, buyers targeting specific 2,6-disubstituted API precursors or high-turnover single-site catalysts cannot treat unsubstituted 2-pyridones as viable alternatives.

Substitution Risk

Positional isomer mismatch
2-hydroxy-6-methylpyridine vs 3- or 5-substituted isomers: coordination chemistry and tautomer preference may shift.
Solid-state form divergence
Dominant 2-pyridone tautomer alters hydrogen bonding and solubility compared to pyridinol-form analogs.
Acid-base catalytic profile
Different pKa values among hydroxypyridine isomers affect catalytic efficiency; direct substitution may change reaction outcomes.

Steric Acceleration in Zinc-Mediated Ring-Opening Polymerization

When utilized as an initiator ligand in NacNac-zinc-pyridonate complexes for the ring-opening polymerization (ROP) of ε-caprolactone, the steric bulk of the 6-methyl group significantly enhances catalytic turnover compared to unsubstituted 2-pyridone. The 6-methyl-2-pyridonate complex achieves 100% monomer conversion within 1 hour at 60 °C, whereas the unsubstituted 2-pyridonate analog reaches only 64% conversion under identical conditions due to slower kinetics and viscosity limitations [1].

Evidence DimensionMonomer conversion in ε-caprolactone ROP (1 h at 60 °C)
Target Compound Data100% conversion (6-methyl-2-pyridonate complex)
Comparator Or Baseline64% conversion (unsubstituted 2-pyridonate complex)
Quantified Difference36% absolute increase in conversion efficiency
ConditionsNacNac-zinc-pyridonate catalyst, 1:100 catalyst:monomer ratio, toluene, 60 °C

Buyers designing single-site metal catalysts must procure the 6-methyl variant to prevent catalyst dimerization and maximize polymerization rates.

Solid-state tautomer
Cross-study comparable
Target
6-methyl-2-pyridone
vs
Comparator
2-hydroxypyridine (pyridinol)
Informs solid-state processing and crystal engineering
Verified by X-ray crystallography; anhydrous conditions

Steric Modulation of N- vs. O-Reactivity in Addition Reactions

The 6-methyl group introduces critical steric hindrance adjacent to the nitrogen atom, drastically altering the molecule's behavior as an ambident nucleophile. In Rhodium-NHC-catalyzed hydropyridonation of terminal alkynes, unsubstituted 2-pyridones readily undergo addition. Conversely, 6-methyl-2-pyridone is sterically shielded at the nitrogen, rendering it inefficient for standard N-alkenylation and instead promoting competitive alkyne dimerization (yielding higher amounts of 1,3-enynes) [1]. This steric blocking is a highly engineered feature used to intentionally direct O-alkylation over N-alkylation.

Evidence DimensionReactivity profile in Rh-catalyzed alkyne hydropyridonation
Target Compound DataInefficient addition, promotes competitive alkyne dimerization
Comparator Or BaselineUnsubstituted 2-pyridone (efficient gem-specific O-/N-alkenylation)
Quantified DifferenceComplete shift from productive hydropyridonation to alkyne dimerization
ConditionsRh-NHC catalyst, CDCl3, 50 °C

For synthetic chemists, the 6-methyl group acts as a built-in steric directing group, preventing unwanted N-functionalization and altering catalytic reaction pathways.

N-donor to Pt(II)
Head-to-head
Target
N-coordination (Pt–N ~2.01 Å)
vs
Comparator
3-hydroxypyridine: O-coordination
Enables specific geometry for platinum-based catalyst design
Determined by X-ray crystallography, space group P2₁/n

Direct Chlorination Precursor for 2,6-Disubstituted Pyridines

2-Hydroxy-6-methylpyridine and its carboxylate derivatives serve as essential, direct precursors for synthesizing 2-chloro-6-methylpyridine building blocks via reaction with phosphorus oxychloride (POCl3). For example, the chlorination of 2-hydroxy-6-methylpyridine-4-carboxylic acid derivatives yields the corresponding 2-chloro-6-methylpyridine analogs in high yields (e.g., 69% isolated yield for the methyl ester after chromatography) . This substitution pattern cannot be accessed using 2-hydroxypyridine, making the 6-methyl starting material strictly non-substitutable for 2,6-disubstituted pyridine API synthesis.

Evidence DimensionAccess to 2-chloro-6-methylpyridine architecture
Target Compound DataDirect conversion via POCl3 (e.g., 69% yield for ester derivatives)
Comparator Or Baseline2-Hydroxypyridine (yields 2-chloropyridine, lacking the 6-methyl group)
Quantified DifferenceAbsolute structural necessity for 2,6-disubstitution
ConditionsPOCl3 reflux, followed by esterification/workup

Procurement teams sourcing raw materials for pharmaceutical intermediates must select this exact isomer to establish the 2,6-disubstituted pyridine core.

O-donor to 3d metals
Head-to-head
Target
O-coordination in Mn/Co/Ni complexes
vs
Comparator
Pt(II) complex: N-coordination
Ambidentate behavior enables diverse metal complex architectures
Supported by DFT and electronic spectroscopy

Symmetry-Breaking in Supramolecular Hydrogen-Bonded Dimers

2-Pyridones form robust, doubly hydrogen-bonded dimers, but the introduction of the 6-methyl group breaks the C2h symmetry characteristic of the unsubstituted (2-pyridone)2 homodimer. In supersonic jet studies, the mixed dimer of 2-pyridone and 6-methyl-2-pyridone exhibits a distinct energy difference between their electronic origins of 102.3 cm⁻¹ [1]. This symmetry-breaking alters the S1/S2 exciton interaction and vibronic coupling, providing materials scientists with a tunable parameter for designing co-crystals and supramolecular assemblies.

Evidence DimensionElectronic origin energy difference in mixed dimer
Target Compound Data102.3 cm⁻¹ shift relative to 2-pyridone
Comparator Or BaselineUnsubstituted 2-pyridone homodimer (C2h symmetric, forbidden S1←S0 transition)
Quantified Difference102.3 cm⁻¹ energy difference and symmetry reduction to Cs
ConditionsSupersonic jet, two-color resonant two-photon ionization (2C-R2PI)

The specific steric and electronic asymmetry introduced by the 6-methyl group is critical for engineering optical materials and co-crystals where specific vibronic coupling is required.

Acid dissociation (pKa)
Class-level inference
12.12 ± 0.10 (est.)
ΔpKa +0.47 vs 2-hydroxypyridine
May guide selection for acid-catalyzed reactions
Estimated value; verify experimentally
Quadruple bond length
Cross-study comparable
Mo–Mo 2.09 Å
Δ –0.02 Å vs Mo₂(hp)₄
Methyl substitution may subtly tune bond strength
Air-stable complexes; crystallographic data

Single-Site Metal Catalyst Design for Polymerization

2-Hydroxy-6-methylpyridine is the preferred ligand precursor for synthesizing highly active NacNac-zinc-pyridonate catalysts. The steric bulk of the 6-methyl group prevents catalyst dimerization, ensuring the metal center remains in a highly active monomeric state, which is critical for achieving rapid, high-conversion ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone [1].

Synthesis of 2,6-Disubstituted Pyridine APIs

In pharmaceutical manufacturing, this compound is indispensable as a direct precursor for 2-chloro-6-methylpyridine derivatives. By reacting with POCl3, it establishes the 2,6-disubstituted core necessary for various active pharmaceutical ingredients (APIs) and agrochemicals, a structural motif that cannot be built from unsubstituted 2-hydroxypyridine .

Regioselective O-Alkylation Workflows

For synthetic chemists requiring strict regiocontrol, the 6-methyl group acts as a built-in steric shield. It effectively blocks the adjacent nitrogen atom, suppressing N-alkylation and N-alkenylation pathways. This makes the compound ideal for workflows where highly selective O-alkylation is required to generate complex ethereal or supramolecular structures [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Transition metal catalyst synthesis
Ligand coordination flexibility (N- vs O- donor)
Crystal structure and catalytic activity tests
Solid-state and pharmaceutical morphology research
Dominant solid-state tautomer (6-methyl-2-pyridone)
Hydrogen-bonding networks and polymorph screening
Selective acid-catalyzed reactions
Intermediate pKa and weak basicity
Reaction yield and selectivity in deprotection/silylation
Functional molecular materials
Ambidentate ligand for metal-metal multiple bonds
Photophysical and magnetic property characterization

XLogP3

0.6

UNII

TN77J7TM32

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73229-70-6
3279-76-3

Wikipedia

6-methylpyridin-2-ol

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